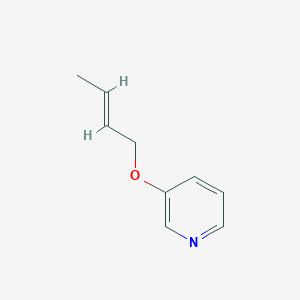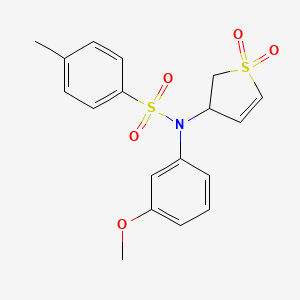![molecular formula C22H19ClN4O2 B2762753 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 941876-98-8](/img/no-structure.png)
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized using two pyrazole-acetamide derivatives, resulting in compounds that exhibit significant antioxidant activity as assessed by various in vitro methods. The study revealed the impact of hydrogen bonding on the self-assembly process, showcasing the potential of these compounds in the development of antioxidant agents (Chkirate et al., 2019).
Antimicrobial Agents
Pyrazolone derivatives have been explored for their potential as antimicrobial agents. Through the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, significant biological activity against various microorganisms was observed. This research underscores the utility of pyrazolone derivatives in the development of new antimicrobial agents, presenting a promising avenue for combating microbial resistance (Aly et al., 2011).
Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their potential antipsychotic properties. Initial findings suggest these compounds reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, differentiating them from currently available antipsychotic drugs. This research provides a foundation for the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of organic crystals, including pyrazine derivatives, have shown these compounds to be promising candidates for photonic devices. A novel approach considering the supermolecule in combination with an interactive electrostatic system demonstrated the potential of these crystals in optical switches, modulators, and energy applications (Castro et al., 2017).
Alcohol Dehydrogenase Inhibitors
Research on compounds bearing an amide group has identified their role as inhibitors of alcohol dehydrogenase (ADH), providing insights into their potential therapeutic applications. In vitro and in vivo studies suggest these compounds could offer a basis for developing treatments targeting disorders related to alcohol metabolism (Delmas et al., 1983).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 4-methylbenzyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methylbenzylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Mix 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the pyrazolo[1,5-a]pyrazine ring system.", "Step 2: Addition of 4-chlorophenyl and 4-methylbenzyl groups to the ring system", "a. Mix the pyrazolo[1,5-a]pyrazine ring system, 4-chlorobenzaldehyde, 4-methylbenzylamine, acetic anhydride, and sodium acetate in acetic acid and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the intermediate product.", "Step 3: Addition of acetamide group to the molecule", "a. Mix the intermediate product, chloroacetyl chloride, and sodium hydroxide in water and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the final product." ] } | |
Número CAS |
941876-98-8 |
Nombre del producto |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide |
Fórmula molecular |
C22H19ClN4O2 |
Peso molecular |
406.87 |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28) |
Clave InChI |
LWANEKUYRMVCNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
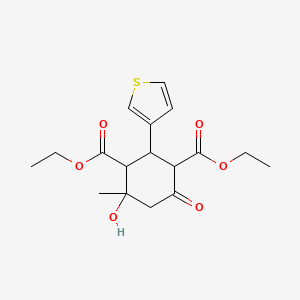
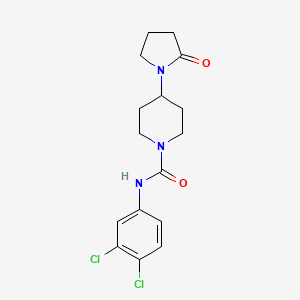
![N'-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2762674.png)
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)
![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)
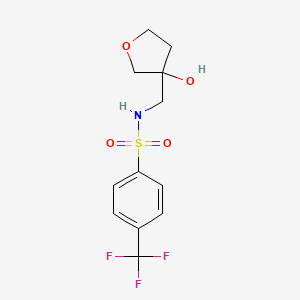
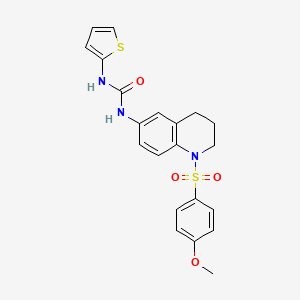
![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)
